Product packaging for Disodium stearyl 3-sulfosuccinamate(Cat. No.:CAS No. 119752-57-7)

Disodium stearyl 3-sulfosuccinamate

Cat. No.: B12716792
CAS No.: 119752-57-7
M. Wt: 493.6 g/mol
InChI Key: MGXQDHMQFMBACA-UHFFFAOYSA-L
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Description

Overview of Sulfosuccinate (B1259242) Surfactant Class in Chemical Research

Sulfosuccinates represent a significant class of anionic surfactants, noted for their excellent surface-active properties, including wetting, emulsifying, and foaming. pcc.euresearchgate.net These compounds are derivatives of sulfosuccinic acid and are generally synthesized by reacting maleic anhydride (B1165640) with an alcohol or an amine, followed by a sulfonation step. pcc.eusurfactant.topripublication.com The resulting structures can be broadly categorized into two main types: monoesters and diesters, each with distinct properties and applications that drive research interest. ripublication.commarketreportsworld.com

Sulfosuccinate surfactants are subjects of extensive research due to their versatility and effectiveness. researchgate.netjst.go.jp They are known for being milder than many traditional anionic surfactants, which has led to their widespread investigation for use in personal care and cosmetic products. researchgate.netjst.go.jpspecialchem.com Their ability to create fine and stable foams is a valuable property in cleansers, shampoos, and bath products. pcc.eu Beyond cosmetics, their strong wetting and dispersing capabilities are utilized in industrial applications such as textiles, paints, coatings, and emulsion polymerization. researchgate.nethaofeichem.com

Research in this area often focuses on correlating the molecular structure of different sulfosuccinates with their performance. For instance, studies have explored how factors like the length and branching of the alkyl chain and the presence of ethoxylation affect properties such as critical micelle concentration (CMC), surface tension reduction, and foaming ability. researchgate.net The CMC is a key parameter indicating the concentration at which surfactant molecules begin to form micelles, a critical factor for detergency and solubilization. researchgate.net

Table 1: Comparative Properties of Selected Sulfosuccinate Surfactants

Surfactant Name Type Key Properties & Research Focus Common Applications
Disodium (B8443419) Laureth Sulfosuccinate Monoester Mild cleansing, good foaming, low irritation potential. specialchem.comatamanchemicals.com Shampoos, facial cleansers, baby products. specialchem.comatamanchemicals.comjlkindustries.com
Dioctyl Sodium Sulfosuccinate (DOSS) Diester Excellent wetting, surface tension reduction, emulsification. jlkindustries.comatamankimya.com Textiles, paints, emulsion polymerization, oil spill dispersion. haofeichem.comjlkindustries.comatamankimya.com
Disodium Oleyl Sulfosuccinate Monoester Good emulsifying and dispersing abilities, derived from a renewable resource (oleic acid). ripublication.com Personal care products, particularly those focused on mildness. ripublication.com
Disodium Stearyl 3-Sulfosuccinamate Sulfosuccinamate Emulsifying and surfactant properties. ontosight.ai Cosmetics, industrial processes. ontosight.ai

Evolution of Research Interests in Anionic Surfactants

The field of anionic surfactants has undergone significant evolution, driven by shifts in industrial requirements, consumer preferences, and environmental regulations. researchgate.netresearchandmarkets.com Historically, research began with simple soaps, which are salts of fatty acids. sanyo-chemical-solutions.com The advent of synthetic detergents in the early 20th century led to the development of compounds like alkylbenzene sulfonates, which offered superior performance in hard water. sanyo-chemical-solutions.comjnfuturechemical.com For many years, research focused on optimizing the cleaning efficacy and cost-effectiveness of these workhorse surfactants. researchgate.netjnfuturechemical.com

In recent decades, research interests have pivoted towards addressing the environmental impact and improving the mildness of anionic surfactants. researchgate.netlucintel.com This shift was largely initiated by concerns over the poor biodegradability of early branched-chain alkylbenzene sulfonates, leading to the development of their linear, more biodegradable counterparts. stratviewresearch.com

Contemporary research is heavily influenced by the principles of green chemistry. researchandmarkets.com There is a growing emphasis on developing surfactants from renewable, bio-based feedstocks rather than petrochemical sources. researchandmarkets.comnepjol.info This trend is a response to both regulatory pressures and increasing consumer demand for sustainable products. researchandmarkets.comnepjol.info Consequently, there is heightened academic and industrial interest in surfactants like sulfosuccinates, which can be derived from natural fatty alcohols and are known for their favorable environmental and mildness profiles. ripublication.comstratviewresearch.com The global anionic surfactant market, valued at over USD 22 billion in 2025, is expected to continue its growth, with significant investment in research and development aimed at creating innovative, high-performance, and eco-friendly products. researchandmarkets.comlucintel.com

Significance of this compound in Contemporary Chemical Science

This compound holds significance in modern chemical science as it embodies the trend towards specialized, high-performance surfactants with desirable properties. ontosight.ai Its molecular architecture, featuring a C18 stearyl tail and a sulfosuccinamate head group, makes it an effective agent for reducing surface and interfacial tension. ontosight.ainih.gov This structure confers both hydrophobic (water-repelling) and hydrophilic (water-attracting) characteristics, which are fundamental to its function as a surfactant. ontosight.ai

The compound is typically produced via a two-step synthesis: first, an esterification or amidation reaction between maleic anhydride and a stearyl-containing molecule (like stearyl alcohol or stearylamine), followed by sulfonation of the double bond in the maleate (B1232345) structure with a sulfite (B76179). saapedia.orgsurfactant.top

In a research context, this compound is studied for its emulsifying, dispersing, and cleansing abilities. saapedia.orgsurfactant.top Its long alkyl chain suggests it would be effective in oil-based systems and for providing a conditioned feel in personal care formulations. As a member of the broader sulfosuccinate family, it is part of the ongoing research into milder surfactants that can replace harsher agents like sulfates in various products. specialchem.comatamanchemicals.com Its specific properties make it a compound of interest for creating stable emulsions and sophisticated formulations in both academic and industrial laboratories. ontosight.aipcc.eu

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name disodium;4-(octadecylamino)-4-oxo-3-sulfonatobutanoate nih.gov
Molecular Formula C22H41NNa2O6S nih.gov
Molecular Weight 493.6 g/mol nih.gov
CAS Number 119752-57-7 nih.gov
Appearance Solid, paste, or liquid surfactant.top
Solubility Soluble in water surfactant.top
Stability Stable in weak acid and weak alkali; hydrolyzes under strong acid or alkali conditions. surfactant.top surfactant.top

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41NNa2O6S B12716792 Disodium stearyl 3-sulfosuccinamate CAS No. 119752-57-7

Properties

CAS No.

119752-57-7

Molecular Formula

C22H41NNa2O6S

Molecular Weight

493.6 g/mol

IUPAC Name

disodium;4-(octadecylamino)-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C22H43NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(26)20(19-21(24)25)30(27,28)29;;/h20H,2-19H2,1H3,(H,23,26)(H,24,25)(H,27,28,29);;/q;2*+1/p-2

InChI Key

MGXQDHMQFMBACA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Pathways and Chemical Modification Studies

Established Reaction Mechanisms for Disodium (B8443419) Stearyl 3-Sulfosuccinamate Synthesis

The conventional synthesis route involves the reaction of stearyl alcohol with maleic anhydride (B1165640) and a subsequent sulfonation step. This process is foundational to the industrial production of this and related sulfosuccinate (B1259242) surfactants.

The initial step in the synthesis is the esterification of a fatty alcohol, in this case, stearyl alcohol, with maleic anhydride to form a maleic acid monoester. neutronco.com This reaction establishes the core structure of the surfactant.

The process typically involves heating the stearyl alcohol to its melting point (around 60-70°C) and then introducing the maleic anhydride while stirring. ripublication.com The heat from the reaction helps to melt the anhydride, facilitating the reaction. For the synthesis of a similar oleyl sulfosuccinate, the reaction mixture is stirred for approximately 2.5 hours at 70°C to ensure the completion of the monoester formation. ripublication.com While catalysts are generally not required for producing monoesters, their use is common in the production of diesters to drive the reaction to completion. neutronco.com

Table 1: Typical Reaction Conditions for Monoesterification

Parameter Value/Condition Source
Reactants Stearyl Alcohol, Maleic Anhydride neutronco.com
Temperature 60 - 70 °C ripublication.com
Duration ~2.5 hours ripublication.com
Catalyst Generally not required for monoesters neutronco.com

Following the esterification, the intermediate maleic acid ester undergoes sulfonation. This is a crucial step that introduces the sulfonate group, rendering the molecule water-soluble and giving it its characteristic surfactant properties.

The sulfonation is achieved by reacting the monoester with an aqueous solution of a sulfonating agent, most commonly sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). neutronco.comcir-safety.org This process is a conjugate addition reaction, where the sulfite ion adds across the carbon-carbon double bond of the maleate (B1232345) structure. google.com After the sulfonation is complete, the reaction mixture is typically neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to yield the final product, Disodium Stearyl 3-Sulfosuccinamate. ripublication.com

While monoesterification can proceed without a catalyst, various catalytic approaches have been explored to improve the efficiency and sustainability of sulfosuccinate synthesis, particularly for diesters, with principles applicable to monoester production.

For the production of sulfosuccinate diesters, acidic catalysts such as p-toluenesulfonic acid are often employed. neutronco.comgoogle.com More advanced and greener catalytic systems have also been developed. Research on a related compound, dioctyl sodium sulfosuccinate, has demonstrated the use of Amberlyst-15, a recyclable solid acid catalyst, for both the esterification and sulfonation steps. researchgate.net Another novel approach involves the use of a carbon-based solid acid catalyst during the esterification phase, which simplifies the process by being easily recoverable and reusable. google.com Furthermore, the use of ultraviolet light to catalyze the synthesis of sulfosuccinates has also been reported. scientificspectator.com

Table 2: Catalysts in Sulfosuccinate Synthesis

Catalyst Type Step(s) Advantages Source
p-Toluenesulfonic acid Homogeneous Acid Esterification (mainly diesters) Well-established, effective neutronco.comgoogle.com
Amberlyst-15 Heterogeneous Solid Acid Esterification & Sulfonation Recyclable, mild conditions researchgate.net
Carbon-based solid acid Heterogeneous Solid Acid Esterification Recyclable, reduces impurities google.com
Ultraviolet (UV) light Photochemical General Synthesis Alternative energy source scientificspectator.com

Novel Synthetic Methodologies and Green Chemistry Principles

In response to increasing environmental awareness, significant research has been directed towards developing greener synthetic routes for surfactants like this compound. These methodologies focus on using renewable feedstocks and minimizing waste and energy consumption.

A key aspect of greening the synthesis of this compound is the use of renewable raw materials. ripublication.com The lipophilic stearyl alcohol portion of the molecule can be derived from natural and renewable sources.

Stearyl alcohol is produced through the catalytic hydrogenation of stearic acid, which is readily available from the processing of natural vegetable oils and animal fats. cir-safety.org The utilization of these oleochemicals, as opposed to petrochemical feedstocks, contributes to a more sustainable manufacturing process and can result in products with a high percentage of renewable carbon. ripublication.comgoogle.com This approach aligns with the principles of green chemistry by utilizing biomass as a primary feedstock.

Efforts to simplify the synthesis process and reduce its environmental impact have led to the development of phase-catalyst-free methods. These approaches aim to eliminate the need for catalysts that can be difficult to separate from the final product and may generate additional waste streams.

Derivatization and Structural Analogue Synthesis for Functional Investigations

The exploration of a chemical compound's full potential often lies in the synthesis of its derivatives and structural analogues. This process allows for a systematic investigation of structure-activity relationships (SAR), providing crucial insights into how specific molecular features influence functional properties. While direct and extensive research on the derivatization of this compound is not widely documented in publicly available literature, we can extrapolate potential synthetic strategies and functional investigations based on the well-established chemistry of related sulfosuccinates and N-acyl amino acid surfactants.

The molecular architecture of this compound offers several key regions for chemical modification: the long, hydrophobic stearyl (C18) chain, the amide linkage, and the hydrophilic sulfonate group. By systematically altering these components, a library of analogues could be synthesized to probe and optimize its performance characteristics for various applications.

Hypothetical Derivatization Strategies and Functional Investigations

The synthesis of structural analogues of this compound would likely follow established principles of organic and surfactant chemistry. The primary goal of such studies would be to understand how modifications to its chemical structure impact its physicochemical properties, such as surface tension reduction, emulsification capabilities, and interaction with biological systems.

One of the foundational approaches to understanding SAR is to modify the hydrophobic alkyl chain. The length and branching of this chain are known to significantly influence a surfactant's properties. For instance, studies on other long-chain surfactants have shown that altering the alkyl group can affect the critical micelle concentration (CMC) and the packing of surfactant molecules at interfaces.

Interactive Data Table: Hypothetical Analogues of this compound and Their Investigated Functional Properties

The following table outlines a series of hypothetical structural analogues of this compound and the potential functional investigations that could be conducted to elucidate structure-activity relationships.

Analogue Name Structural Modification Rationale for Synthesis Potential Functional Investigation
Disodium oleyl 3-sulfosuccinamateReplacement of the saturated stearyl (C18:0) chain with an unsaturated oleyl (C18:1) chain.To investigate the effect of unsaturation in the hydrophobic tail on molecular packing and fluidity.Comparison of critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency for oil-in-water emulsions.
Disodium lauryl 3-sulfosuccinamateShortening of the alkyl chain from stearyl (C18) to lauryl (C12).To study the impact of hydrophobic chain length on surfactant properties.Determination of CMC, Krafft point, and foaming ability. Shorter chains are expected to increase water solubility and CMC.
Disodium behenyl 3-sulfosuccinamateLengthening of the alkyl chain from stearyl (C18) to behenyl (C22).To assess the effect of increased hydrophobicity on surface activity and emulsification.Evaluation of emulsifying capacity for nonpolar oils and stability of the resulting emulsions.
Disodium N-methylstearyl 3-sulfosuccinamateIntroduction of a methyl group on the nitrogen atom of the amide linkage.To probe the role of the amide proton in intermolecular hydrogen bonding and its effect on surfactant packing.Analysis of interfacial film properties, such as surface pressure-area isotherms, and comparison of thermal stability.
Disodium stearyl 3-sulfosuccinateReplacement of the amide linkage with an ester linkage.To compare the influence of an amide versus an ester linkage on biodegradability and hydrolytic stability.Biodegradation assays under various environmental conditions and stability studies at different pH values.

Detailed Research Findings from Related Compound Classes

While specific data for this compound derivatives are scarce, research on analogous surfactant classes provides a strong predictive framework. For example, studies on dialkyl sulfosuccinates have demonstrated that branched alkyl chains can lower the surface tension more effectively than their linear counterparts. nih.gov This suggests that synthesizing a branched-chain analogue of this compound could lead to enhanced wetting and spreading properties.

Furthermore, research into N-acyl amino acid surfactants, which also possess an amide bond, has shown that the choice of the amino acid headgroup significantly impacts the surfactant's properties. whiterose.ac.ukchalmers.se For instance, using amino acids with additional functional groups in their side chains can introduce new functionalities, such as enhanced chelating ability or specific interactions with proteins. By analogy, one could envision synthesizing analogues of this compound where the succinic acid-derived portion is replaced with other dicarboxylic acids or functionalized linkers to tune its properties.

The synthesis of such analogues would likely involve multi-step chemical processes. For instance, the creation of unsymmetrical sulfosuccinates has been achieved through a three-step procedure involving the regiospecific sulfonation of a maleic monoester. rsc.org A similar approach could potentially be adapted for the synthesis of sulfosuccinamate analogues with varied alkyl chains. Biocatalytic methods using enzymes like aminoacylases are also emerging as a greener alternative for the synthesis of N-acyl amino acid surfactants and could potentially be explored for sulfosuccinamate synthesis. d-nb.infouni-duesseldorf.de

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Disodium (B8443419) Stearyl 3-Sulfosuccinamate by probing the interactions of its molecules with electromagnetic radiation.

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule, thereby confirming the synthesis and structure of sulfosuccinate-based surfactants. researchgate.net The analysis of Disodium Stearyl 3-Sulfosuccinamate and related compounds reveals characteristic absorption bands that correspond to its specific chemical bonds. For instance, in a synthesized disodium salt of a sulfosuccinate (B1259242) monoester, distinct peaks confirm the presence of key functional groups. researchgate.net

The FTIR spectrum provides a molecular fingerprint, with specific wavenumbers indicating the presence of the amide, sulfonate, and carboxylate groups, as well as the long stearyl hydrocarbon chain. When analyzing samples, attenuated total reflectance (ATR) is a common mode that allows for the direct analysis of liquid or solid samples with minimal preparation. ulisboa.pt

Table 1: Characteristic FTIR Absorption Bands for a Disodium Sulfosuccinate Monoester

Wavenumber (cm⁻¹) Functional Group Assignment Reference
~3300 N-H stretching (amide) researchgate.net
~2920 - 2850 C-H stretching (alkyl chain) researchgate.net
~1730 C=O stretching (ester carbonyl) researchgate.net
~1640 C=O stretching (amide I band) researchgate.net
~1210 & ~1045 S=O stretching (sulfonate group) researchgate.net

NMR spectroscopy is a definitive method for the structural elucidation of organic compounds. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed to confirm the synthesis of sulfosuccinate analogues, including those with a stearyl group. researchgate.net

¹H-NMR provides detailed information about the number and types of protons in the molecule, their electronic environments, and their connectivity. For this compound, ¹H-NMR can confirm the presence of the long alkyl chain (stearyl group), the protons on the succinate (B1194679) backbone, and the proton attached to the nitrogen in the amide linkage.

¹³C-NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the verification of the total number of carbons and the identification of carbonyl, alkyl, and other specific carbon types within the molecule.

Together, these NMR techniques provide unambiguous confirmation of the covalent structure of this compound. researchgate.net

Chromatographic Separation and Identification Methods

Chromatography is essential for separating this compound from impurities or other components in a mixture, and when coupled with a detector, for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of non-volatile anionic surfactants. nih.gov Because many surfactants like sulfosuccinates lack a UV chromophore, universal detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are often used. bch.ro

For more definitive identification, LC is coupled with mass spectrometry (MS). UPLC coupled to Time-of-Flight Mass Spectrometry (UPLC/TOF-MS) is a particularly powerful combination. polymex.fr This technique offers high-resolution separation and accurate mass measurements, enabling the reliable identification and quantification of surfactants in complex matrices like industrial wastewater or commercial products. nih.govpolymex.fr UPLC/TOF-MS can analyze all types of surfactants, including sulfonate-based compounds like Disodium Laureth Sulfosuccinate, a structurally related surfactant. polymex.frpolymex.fr The high accuracy of TOF-MS allows for the confirmation of the elemental composition of the target analyte. nih.gov

Table 2: Examples of LC Methods for Sulfosuccinate Surfactant Analysis

Technique Analyte Column Detector Application Reference
HPLC/CAD Sodium Dioctyl Sulfosuccinate Acclaim Surfactant Plus CAD Surface Water Samples bch.ro
UPLC/QqTOF-MS Dihexyl Sulfosuccinate - ESI-QqTOF-MS Textile Wastewater nih.gov
LC/MS/MS Di(ethylhexyl) Sodium Sulfosuccinate (DOSS) - MS/MS Seawater Samples usgs.gov
HPLC Disodium Laureth Sulfosuccinate Acclaim C18 Surfactant Conductimetric Surfactant Separation researchgate.net

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method used for the separation and qualitative analysis of surfactants. tandfonline.com It is widely applied for separating different classes of surfactants (e.g., anionic from nonionic) and for analyzing different groups within the same class. scienceopen.comresearchgate.net Various modes of TLC, including normal-phase (NP-TLC), high-performance (HP-TLC), and reversed-phase (RP-TLC), can be employed. tandfonline.com For anionic surfactants like this compound, specific mobile phase compositions and visualization reagents are used to achieve effective separation and identification on the TLC plate. The technique is particularly useful for monitoring the progress of chemical reactions or for rapid quality control screening. tandfonline.comscispace.com

Coupling separation techniques with mass spectrometry provides the highest level of confidence in compound identification.

LC-MS: As discussed previously, the combination of Liquid Chromatography with Mass Spectrometry (LC-MS and LC-MS/MS) is the premier method for analyzing surfactants like this compound. bohrium.com Its applicability to polar, ionic, and non-volatile compounds makes it ideal for directly analyzing the intact molecule in various samples. bohrium.com High-resolution mass spectrometry (HRMS) coupled with LC can further distinguish between compounds with very similar masses. bohrium.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC-MS is not feasible due to its salt structure and high molecular weight, which make it non-volatile. bohrium.com However, GC-MS is an excellent technique for characterizing the hydrophobic portion of the molecule, the stearyl group. To make the stearyl alcohol component volatile, a chemical derivatization step is required. tcichemicals.com This typically involves converting the alcohol into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or a fatty acid methyl ester (FAME) if the chain is first cleaved. tcichemicals.comsigmaaldrich.com The resulting derivative can then be readily analyzed by GC-MS to confirm the chain length and structure of the fatty component. sigmaaldrich.com

Surface-Sensitive Analytical Approaches

Surface Tension Measurements (Equilibrium and Dynamic)

Surface tension measurement is a primary technique used to evaluate the surface activity of surfactants. ugr.es It quantifies the tendency of a liquid to shrink into the minimum surface area possible, a property that is significantly altered by the presence of surface-active agents like this compound. ontosight.ai These measurements can be performed under equilibrium or dynamic conditions to provide a comprehensive understanding of surfactant behavior. researchgate.net

Equilibrium Surface Tension

Equilibrium surface tension measurements are taken when the surfactant molecules have had sufficient time to diffuse and adsorb at the interface, reaching a state of equilibrium. ugr.es A common method for this measurement is the Wilhelmy plate method, where the force exerted on a thin plate, often made of platinum, as it touches the surface of the liquid is measured. researchgate.netgoogle.com

By plotting the equilibrium surface tension against the logarithm of the surfactant concentration, a characteristic curve is obtained. A key parameter derived from this plot is the Critical Micelle Concentration (CMC) . The CMC is the concentration at which surfactant monomers in the bulk solution begin to self-assemble into organized structures called micelles. wikipedia.org Below the CMC, adding more surfactant causes a sharp decrease in surface tension. Above the CMC, the surface is saturated with surfactant molecules, and additional molecules form micelles, resulting in the surface tension remaining relatively constant. wikipedia.org A lower CMC value generally indicates a more efficient surfactant. For other anionic surfactants, such as sodium dodecyl sulfate, the CMC in pure water at 25°C is approximately 8x10⁻³ mol/L. wikipedia.org While specific CMC values for this compound are not widely published, this technique is the standard for its determination.

Dynamic Surface Tension

Dynamic surface tension (DST) measures how surface tension changes over time as a new interface is created. This is particularly relevant for processes where interfaces are formed rapidly, such as in foaming, emulsification, and wetting. ugr.es The Maximum Bubble Pressure method is a frequently used technique for DST analysis. researchgate.netelsevierpure.com It measures the maximum pressure required to force a bubble of gas through a capillary submerged in the test liquid, with the surface age being related to the bubble formation rate. elsevierpure.com

The rate at which a surfactant can lower the surface tension is governed by its diffusion from the bulk solution to the newly created interface and its subsequent adsorption. researchgate.net The analysis of DST data can reveal the mechanism of adsorption, which can be diffusion-controlled, barrier-controlled (where an energy barrier hinders adsorption), or a combination of both. researchgate.net For instance, studies on other sulfosuccinate surfactants have shown that the adsorption mechanism can be diffusion-controlled at short surface ages, with evidence of an energy barrier at later stages. researchgate.net This information is critical for formulating products that require rapid action, such as shampoos and detergents. alfa-chemistry.com

ParameterMeasurement TypeCommon MethodInformation Obtained
Critical Micelle Concentration (CMC)EquilibriumWilhelmy Plate MethodConcentration at which micelles begin to form; indicates surfactant efficiency. wikipedia.org
Surface Tension at CMC (γcmc)EquilibriumWilhelmy Plate MethodThe minimum surface tension value achieved; indicates surfactant effectiveness. researchgate.net
Adsorption KineticsDynamicMaximum Bubble Pressure MethodThe rate at which surfactant molecules adsorb to an interface, revealing the controlling mechanism (e.g., diffusion). researchgate.net
Surface Excess Concentration (Γmax)EquilibriumCalculated from Gibbs Adsorption IsothermThe maximum concentration of surfactant molecules at the interface; relates to molecular packing. ugr.es
Area per Molecule (Amin)EquilibriumCalculated from Surface ExcessThe minimum area occupied by a single surfactant molecule at the interface. bohrium.com

Turbidimetric Analysis

Turbidimetric analysis is an optical technique used to measure the loss of intensity of a transmitted light beam due to scattering by particles suspended in a solution. The level of turbidity is directly related to the concentration, size, and shape of the suspended particles. For surfactants like this compound, turbidimetry is a valuable tool for studying aggregation phenomena and solubility characteristics. acs.org

One of the primary applications of turbidimetry in surfactant science is the determination of the Krafft point (or Krafft temperature) . The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration. researchgate.net Below the Krafft point, the surfactant has limited solubility, and the excess exists as hydrated crystals, often resulting in a turbid or cloudy solution. As the temperature is raised, the solubility increases. At the Krafft point, the solution becomes clear because the surfactant molecules are now soluble enough to form micelles. researchgate.net

To determine the Krafft point using turbidimetry, a solution of the surfactant at a concentration above its CMC is prepared and cooled to form a turbid dispersion. This dispersion is then slowly heated while its turbidity is monitored. The temperature at which a sharp decrease in turbidity occurs, corresponding to the dissolution of the hydrated crystals and the formation of micelles, is identified as the Krafft point. This parameter is crucial for understanding the temperature-dependent behavior of a surfactant and for formulating products that remain stable and effective across a range of temperatures. While specific studies applying turbidimetric analysis to this compound are not prevalent in the literature, the method is a standard approach for characterizing the solubility behavior of ionic surfactants. acs.orgresearchgate.net

Analytical TechniquePrincipleKey Parameter DeterminedSignificance for Surfactant Characterization
TurbidimetryMeasures the cloudiness of a solution caused by suspended particles scattering light.Krafft PointDefines the minimum temperature at which a surfactant forms micelles, indicating its temperature-dependent solubility and operational range. researchgate.net
TurbidimetryMonitors changes in turbidity upon addition of interacting species.Particle/Polymer-Surfactant InteractionsCan be used to study the interaction between surfactant micelles and other components like polymers or particles in a formulation. acs.org

Colloid and Interfacial Science of Disodium Stearyl 3 Sulfosuccinamate

Adsorption Phenomena at Interfaces (Air/Solution, Solid/Solution)

The tendency of surfactant molecules to accumulate at interfaces, such as the boundary between air and a liquid or a solid and a liquid, is known as adsorption. This process is a direct consequence of the surfactant's amphiphilic structure. In an aqueous environment, there is a strong energetic drive to minimize the contact between the hydrophobic stearyl tail and water molecules. As a result, Disodium (B8443419) stearyl 3-sulfosuccinamate molecules preferentially migrate to interfaces. At the air/solution interface, they orient themselves with the hydrophobic tail directed towards the air and the hydrophilic head group remaining in the water. This arrangement reduces the free energy of the system and lowers the surface tension of the water. nih.gov Similarly, at a solid/solution interface, the surfactant can adsorb onto the solid surface, with the specific orientation depending on the nature of the solid (hydrophobic or hydrophilic) and the solution conditions. researchgate.net

The process of surfactant adsorption is not instantaneous; it is governed by kinetics and thermodynamics. Adsorption kinetics describes the rate at which surfactant molecules diffuse from the bulk solution to the interface and arrange themselves. This process can be influenced by several factors, including the surfactant concentration, temperature, and the presence of a diffusion barrier. aliyuncs.com The kinetics of adsorption are often complex and can be analyzed using models such as the pseudo-first-order or pseudo-second-order kinetics. rsc.org

The thermodynamics of adsorption provide insight into the spontaneity of the process. The adsorption of surfactants is generally a spontaneous process, driven by a negative change in Gibbs free energy (ΔG). This energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. The primary driving force for the adsorption of a surfactant like Disodium stearyl 3-sulfosuccinamate from an aqueous solution is the significant increase in entropy that results from the release of structured water molecules surrounding the hydrophobic stearyl chain—a phenomenon known as the hydrophobic effect.

The equilibrium of adsorption at a solid/solution interface is often described by adsorption isotherms, such as the Langmuir or Freundlich models. The Langmuir model assumes that a monolayer of surfactant molecules forms on the surface and that all adsorption sites are equivalent. Studies on similar sulfosuccinate (B1259242) monoesters have shown that their adsorption onto surfaces can be effectively described by the Langmuir isotherm. researchgate.net

Table 1: Theoretical Models for Adsorption Analysis

Model Name Description Relevance
Pseudo-First-Order Kinetics Describes adsorption rate based on the number of unoccupied sites. Used to model the initial stages of surfactant adsorption from the bulk to the interface.
Pseudo-Second-Order Kinetics Describes adsorption rate based on the assumption that the rate-limiting step is chemisorption. Often provides a good fit for the entire adsorption process of surfactants onto solid surfaces.

| Langmuir Isotherm | Relates the adsorption of molecules onto a solid surface to their concentration in the solution at a fixed temperature, assuming a monolayer of adsorbate. aliyuncs.com | Describes the equilibrium state of adsorption, indicating the maximum adsorption capacity of a surface. researchgate.net |

The molecular structure of this compound is the primary determinant of its adsorption behavior. Key structural features include:

The Hydrophobic Tail: The long 18-carbon stearyl chain is highly hydrophobic. Surfactants with longer hydrocarbon chains are generally more surface-active because the energetic penalty of keeping the longer tail in water is greater, providing a stronger driving force for adsorption. This leads to a greater reduction in surface tension at lower concentrations compared to shorter-chain counterparts. pharmacy180.com

The Hydrophilic Head Group: The head group contains two anionic charges (sulfonate and carboxylate) and an amide group. This large and strongly hydrophilic head group ensures water solubility and provides a strong anchor in the aqueous phase. The electrostatic repulsion between the anionic head groups at the interface is a significant factor that counteracts the adsorption process. This repulsion can be screened by the presence of counterions (like Na+) in the solution, which can influence the packing density of the surfactant molecules at theinterface. nsf.gov The presence of the amide group can participate in hydrogen bonding, further influencing its interaction with water and its packing at interfaces.

The balance between the strong hydrophobicity of the stearyl tail and the repulsion between the bulky, charged head groups dictates the effectiveness of adsorption and the final packing density at the interface. nih.govcdnsciencepub.com

Micellization and Self-Assembly Properties

When the concentration of a surfactant in a solution is increased, the interface eventually becomes saturated with surfactant molecules. Beyond this point, a process called micellization occurs, where the surfactant monomers in the bulk solution begin to aggregate into organized structures known as micelles. biolinscientific.com This is another mechanism to minimize the contact between the hydrophobic tails and water. In a typical micelle in an aqueous solution, the hydrophobic stearyl tails form a liquid-like core, while the hydrophilic head groups form an outer shell, facing the water. biolinscientific.com

The specific concentration at which micelles begin to form is called the Critical Micelle Concentration (CMC). aliyuncs.com The CMC is a fundamental property of a surfactant and can be determined experimentally by monitoring a physical property of the solution that changes abruptly at the onset of micellization, such as surface tension, conductivity, or light scattering. researchgate.net Below the CMC, the surface tension of the solution decreases as the surfactant concentration increases. At and above the CMC, the surface tension remains relatively constant because the interface is saturated, and any additional surfactant molecules form micelles. aliyuncs.com

Several factors influence the CMC of an anionic surfactant like this compound:

Structure of the Hydrophobic Group: Increasing the length of the hydrophobic tail makes the surfactant less soluble in water and increases its tendency to form micelles. Therefore, the CMC decreases significantly with an increase in chain length. The long C18 stearyl chain of this surfactant suggests it will have a very low CMC compared to shorter-chain sulfosuccinates. pharmacy180.comaatbio.com

Nature of the Hydrophilic Group: Electrostatic repulsion between the ionic head groups opposes micelle formation. This repulsion must be overcome by the hydrophobic driving force. Consequently, ionic surfactants generally have higher CMCs than nonionic surfactants with the same hydrophobic tail. aatbio.com

Presence of Electrolytes: The addition of a salt (like NaCl) to a solution of an anionic surfactant lowers the CMC. The added counterions (Na+) cluster around the anionic head groups in the micelle's outer layer, shielding the electrostatic repulsion between them. This reduced repulsion makes it easier for micelles to form, thus lowering the concentration required. pharmacy180.comnsf.gov

Temperature: For ionic surfactants, temperature has a relatively small and complex effect on the CMC. Initially, an increase in temperature may lower the CMC by reducing the hydration of the hydrophilic groups, but further increases can disrupt the structured water around the hydrophobic tails, which can slightly increase the CMC. pharmacy180.comaatbio.com

Table 2: General Factors Influencing the Critical Micelle Concentration (CMC) of Anionic Surfactants

Factor Effect on CMC Rationale
Increase in Hydrophobic Chain Length Decrease Increases the hydrophobic effect, favoring the removal of the tail from water. pharmacy180.com
Addition of Electrolytes (e.g., NaCl) Decrease Counterions shield the electrostatic repulsion between head groups, facilitating aggregation. nsf.gov
Presence of Bulky Head Group Increase Steric and electrostatic repulsion between head groups can hinder micelle formation. aatbio.com

| Increase in Temperature | Variable/Slight | Complex effects on both hydrophobic and hydrophilic group hydration. pharmacy180.com |

Just above the CMC, micelles are generally assumed to be small and spherical. However, the size and shape (morphology) of the micelles are not static. For an anionic surfactant with a long single tail like this compound, the initial micelles would be spherical. The packing of the surfactant molecules within the micelle is influenced by the geometry of the molecule, often described by the critical packing parameter (p). This parameter relates the volume of the hydrophobic tail, the area of the head group, and the maximum effective length of the tail.

As the surfactant concentration increases, or upon the addition of salt which screens head group repulsion, the morphology of the micelles can change. bohrium.com They can grow in size and transition from spherical to elongated, rod-like, or wormlike micelles. At even higher concentrations, these may further organize into more complex liquid crystalline phases, such as lamellar structures. rsc.orgosti.gov Studies on similar double-tailed sulfosuccinates have shown the formation of various aggregate structures, including reverse micelles in non-polar solvents and lamellar phases in water at high concentrations. rsc.orgacs.org

The aggregation number (Nagg) is the average number of surfactant molecules present in a single micelle. researchgate.net This number is a key characteristic of the micellar system and is influenced by the same factors that affect the CMC. For a given family of surfactants, a longer hydrophobic chain generally leads to a larger aggregation number. pharmacy180.com The addition of electrolytes also increases the aggregation number by reducing head group repulsion, allowing more monomers to pack into a single micelle and often favoring a transition to larger, non-spherical structures. nsf.gov

Micellar stability is thermodynamically related to the CMC. A lower CMC value implies that micelle formation is more energetically favorable, and thus the resulting micelles are more stable. cdnsciencepub.com The strong hydrophobicity of the C18 stearyl tail in this compound suggests that it forms highly stable micelles with a low CMC. However, the stability can also be viewed in terms of the dynamics of the system. Micelles are in a constant state of dynamic equilibrium with the free monomers in the solution. Monomers are continuously leaving and joining the micelles, with residence times that can range from microseconds to milliseconds.

Table 3: List of Chemical Compounds

Compound Name Other Names/Synonyms
This compound Butanoic acid, 4-(octadecylamino)-4-oxo-3-sulfo-, sodium salt (1:2); UNII-GF5496JOI8 ontosight.ai
Disodium laureth (3) sulfosuccinate -
Sodium Dodecyl Sulfate SDS
Sodium Chloride NaCl; Salt
Dioctyl sodium sulfosuccinate Aerosol OT; AOT

Ion Pairing and Hydration in Micellar Systems

The behavior of this compound in aqueous solution is fundamentally governed by the interactions between its constituent parts and the surrounding water molecules. As an anionic surfactant with two hydrophilic groups (a sulfonate and a carboxylate) and a long hydrophobic stearyl chain, its self-assembly into micelles is a thermodynamically driven process. scribd.com Central to the stability and properties of these micelles are the phenomena of ion pairing and hydration.

The micellar structure consists of a core formed by the hydrophobic stearyl tails, shielded from the aqueous bulk by a corona of negatively charged headgroups. These headgroups create a significant negative potential at the micellar surface. To maintain electroneutrality, the positively charged sodium counterions (Na⁺) are attracted to this surface. The degree to which these counterions are associated with the micelle is described by the degree of counterion binding (β) or, conversely, the degree of micelle ionization (α = 1 - β). For anionic surfactants, this binding is not a simple covalent attachment but a dynamic electrostatic association. researchgate.net The counterions are not fixed but exist in a condensed layer (the Stern layer) around the micelle, in equilibrium with free ions in the bulk solution.

Studies on similar anionic surfactants show that the extent of counterion binding is influenced by several factors, including the specific counterion type (its size and hydration shell), the architecture of the surfactant headgroup, and the presence of electrolytes in the solution. researchgate.netusp.br For this compound, the presence of two anionic functionalities (sulfonate and carboxylate) likely leads to complex binding behavior. The binding of Na⁺ ions helps to screen the electrostatic repulsion between the negatively charged headgroups, allowing them to pack more closely and favoring micelle formation at a lower concentration. chalmers.se

Hydration plays a critical role in this entire process. Both the anionic headgroups and the sodium counterions are strongly hydrated. Water molecules form structured shells around these ions, mediating their interactions. The formation of a micelle is entropically favorable, largely due to the release of ordered water molecules from around the hydrophobic stearyl chains into the bulk solvent (the hydrophobic effect). scribd.comneliti.com However, at the micellar surface, the hydration shells of the headgroups and bound counterions are reorganized. The specific ion-pair/hydration model suggests that cations form neutral but polar ion-pairs with the anionic headgroups, which have a lower demand for hydration, leading to the release of water from the interfacial region. rsc.org This dehydration of the interface allows for tighter packing of the surfactant molecules, influencing the shape and size of the resulting micelles. usp.brrsc.org

Interactions in Mixed Surfactant Systems and Polymer-Surfactant Complexes

In practical applications, surfactants are rarely used as single components. Mixing this compound, an anionic surfactant, with other types of surfactants (e.g., nonionic, amphoteric, or cationic) can lead to synergistic or antagonistic interactions. Synergy occurs when the performance of the mixture is better than the sum of its individual components, often manifesting as a critical micelle concentration (CMC) that is lower than that of either surfactant alone. rsc.org

When mixed with nonionic surfactants, such as alcohol ethoxylates, this compound is expected to exhibit significant synergy. The primary driving force for this is the reduction of electrostatic repulsion between the anionic headgroups. The nonionic surfactant molecules intercalate between the sulfosuccinamate molecules at the interface and in the micelle, effectively spacing out the negative charges. rsc.orgscielo.org.mx This reduces the repulsion, making it easier for aggregates to form, thus lowering the CMC and improving surface activity. Theoretical models like the Rubingh-Rosen theory are used to quantify these interactions through the calculation of an interaction parameter (β). A negative β value indicates attractive interactions and synergy in the mixed micelle. scielo.org.mxresearchgate.net

Conversely, mixing with cationic surfactants can lead to very strong synergistic interactions due to the powerful electrostatic attraction between the oppositely charged headgroups. researchgate.net However, this can also lead to the formation of insoluble complexes and precipitation, which could be considered an antagonistic effect depending on the application.

Antagonism in mixtures, where the performance is worse than expected, can also occur. While less common in anionic-nonionic mixtures, it can be observed in certain ratios or conditions where the specific geometry or hydration requirements of the surfactants lead to unfavorable packing in the mixed state. nih.gov

The table below summarizes the expected interaction parameters and effects for binary mixtures of an anionic surfactant like this compound with other surfactant types, based on general principles.

Mixture ComponentExpected InteractionTypical β ValuePrimary Driving Force
Nonionic Surfactant (e.g., Alcohol Ethoxylate)SynergisticNegativeReduced electrostatic repulsion
Amphoteric Surfactant (e.g., Cocamidopropyl Betaine)SynergisticNegativeReduced electrostatic repulsion; pH-dependent interactions
Cationic Surfactant (e.g., CTAB)Strongly Synergistic / Potential PrecipitationHighly NegativeStrong electrostatic attraction
Another Anionic Surfactant (e.g., Sodium Laureth Sulfate)Near-Ideal to Weakly SynergisticClose to Zero / Slightly NegativeMinor differences in geometry and hydration

This table presents generalized expectations for anionic surfactant mixtures.

The interaction between surfactants and polymers is a critical aspect of many formulated products, leading to the formation of polymer-surfactant complexes with unique properties. As an anionic surfactant, this compound can interact with both neutral and charged polymers.

The interaction with neutral water-soluble polymers, such as Poly(ethylene oxide) (PEO), typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the surfactant's own CMC. The surfactant molecules adsorb onto the polymer chain, forming micelle-like clusters. This is often described by the "necklace and bead" model, where the polymer chain (the necklace) wraps around the micelles (the beads). nih.gov

Interactions with oppositely charged (cationic) polymers, such as polyquaternium or cationic guar, are much stronger and are dominated by electrostatics. The anionic headgroups of the sulfosuccinamate bind strongly to the cationic sites on the polymer backbone. This process can neutralize the polymer's charge, leading to changes in polymer conformation and, in many cases, phase separation or precipitation. nih.gov At certain ratios, these complexes can be used to control the viscosity and deposition of active ingredients.

In the context of emulsion polymerization, this compound can be used with other surfactants to synthesize polymer latexes. orientjchem.org The surfactant mixture stabilizes the monomer droplets and the resulting polymer particles, influencing the final properties of the latex. orientjchem.org

The characterization of these complexes employs a range of techniques:

Tensiometry is used to determine the CAC by observing changes in surface tension.

Conductivity measurements can detect the onset of surfactant binding to the polymer.

Viscometry reveals changes in the solution's viscosity, which often increases as the charged surfactant binds to the polymer, causing the polymer coil to expand due to electrostatic repulsion. nih.gov

Dynamic Light Scattering (DLS) measures the size of the polymer-surfactant complexes.

Spectroscopic methods , such as fluorescence and NMR, can provide information about the microenvironment of the polymer and surfactant molecules within the complex. orientjchem.org

Emulsification and Solubilization Mechanisms

This compound is an effective emulsifying agent due to its amphiphilic structure, which features a long, oil-soluble (lipophilic) stearyl tail and a highly water-soluble (hydrophilic) head containing both sulfonate and carboxylate groups. wiley-vch.de Its primary function in an emulsion (a dispersion of one immiscible liquid in another, such as oil in water) is to stabilize the droplets of the dispersed phase against coalescence and phase separation. nih.govresearchgate.net

The mechanism of stabilization involves several key processes:

Adsorption at the Oil-Water Interface : When added to an oil and water system, the surfactant molecules rapidly migrate to the interface. The lipophilic stearyl tail orients itself into the oil phase, while the dual anionic headgroups remain in the aqueous phase. This adsorption forms an interfacial film that separates the oil droplets from the continuous water phase. biolinscientific.com

Reduction of Interfacial Tension : The presence of the surfactant at the interface lowers the interfacial tension between the oil and water. This reduces the thermodynamic penalty associated with creating a large interfacial area, making it easier to break down large droplets into smaller ones during homogenization and creating a finer, more stable dispersion. biolinscientific.com

Electrostatic Repulsion : The headgroups of this compound are negatively charged. As the surfactant molecules adsorb onto the surface of the oil droplets, they impart a net negative charge to the droplet surface. When two similarly charged droplets approach each other, they experience strong electrostatic repulsion, which creates an energy barrier that prevents them from getting close enough to merge, or coalesce. researchgate.netbiolinscientific.com

Steric Hindrance : The physical bulk of the adsorbed surfactant molecules and their associated hydration shells creates a mechanical barrier around the droplets. This steric hindrance further contributes to preventing droplet coalescence. The long stearyl chain anchored in the oil phase also contributes to the stability and integrity of the interfacial film. nih.gov

The combination of reduced interfacial tension and the creation of a resilient interfacial film that provides both electrostatic and steric repulsion makes this compound an effective stabilizer for oil-in-water (O/W) emulsions. wiley-vch.de

Above its critical micelle concentration (CMC), this compound forms micelles, which are colloidal aggregates capable of solubilizing water-insoluble (nonpolar) substances. This process, known as micellar solubilization, is crucial for applications ranging from cleaning to drug delivery. scribd.comacademicjournals.org

The mechanism of solubilization is based on the structure of the micelle. The core of the micelle is composed of the hydrophobic stearyl chains, creating a nonpolar, oil-like microenvironment within the aqueous solution. researchgate.net When a nonpolar substance, such as a hydrocarbon oil, a fragrance, or a poorly water-soluble drug, is introduced into the system, it can partition from the aqueous phase into this hydrophobic core. amazonaws.comumich.edu This encapsulation effectively "dissolves" the nonpolar substance in the water, creating a thermodynamically stable, clear solution. amazonaws.com

The location of the solubilized molecule (solubilizate) within the micelle depends on its polarity:

Truly nonpolar substances (e.g., alkanes) are located deep within the hydrocarbon core. umich.edu

Slightly polar substances may be located in the region between the core and the hydrophilic shell (the palisade layer).

Amphiphilic molecules will orient themselves alongside the surfactant molecules, with their nonpolar part in the core and their polar part near the surface.

The amount of a substance that can be solubilized is finite and depends on factors like the surfactant's structure, concentration, and the nature of the solubilizate. The Molar Solubilization Ratio (MSR) is a measure of a surfactant's efficiency, representing the number of moles of a substance that can be solubilized per mole of surfactant in the micelles. science.gov Studies on related sulfosuccinate surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (AOT) have shown their high capacity to solubilize both water and nonpolar organic compounds. umich.edunih.gov The long stearyl chain of this compound provides a voluminous hydrophobic core, suggesting a significant solubilization capacity for various nonpolar materials.

Solubilizate TypePrimary Locus of SolubilizationGoverning Factors
Aliphatic Hydrocarbons Deep Micellar CoreVolume of the hydrophobic core, chain length compatibility
Aromatic Hydrocarbons Micellar Core / Palisade LayerCore volume, potential π-π interactions
Polar Oils / Esters Palisade LayerInterplay of hydrophobic and polar interactions
Poorly Soluble Drugs Varies (Core to Surface)Drug polarity, potential for specific interactions (e.g., electrostatic) amazonaws.comnih.gov

This table illustrates the general principles of solubilization within surfactant micelles.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Self-Assembly Processes

Molecular modeling and simulations are instrumental in visualizing and quantifying the dynamic processes of surfactant self-assembly, such as micelle formation and adsorption at interfaces.

Molecular dynamics (MD) simulations track the motion of atoms and molecules over time, providing a detailed picture of how surfactants aggregate in solution to form micelles. While specific MD studies on Disodium (B8443419) Stearyl 3-Sulfosuccinamate are not readily found, research on other sulfosuccinates like AOT offers significant insights. aip.orgnih.gov

MD simulations of AOT in aqueous and non-polar solvents have demonstrated the spontaneous formation of both normal and reverse micelles. aip.orgrsc.org These simulations reveal the intricate interplay of hydrophobic and electrostatic interactions that drive the aggregation process. The stearyl chain of Disodium Stearyl 3-Sulfosuccinamate, being a long, linear alkyl chain, would be expected to strongly favor aggregation to minimize its contact with water.

In a typical simulation of micelle formation, surfactant molecules, initially distributed randomly in a solvent, will begin to aggregate. The hydrophobic tails cluster together to form the core of the micelle, while the hydrophilic sulfosuccinamate headgroups remain exposed to the aqueous environment. Key parameters that can be extracted from these simulations include the critical micelle concentration (CMC), aggregation number (the number of surfactant molecules in a micelle), and the shape and size of the micelles. aip.orgfrontiersin.org For instance, simulations have shown that the aggregation number and micelle shape are highly dependent on factors like surfactant concentration, temperature, and the presence of electrolytes. nih.gov

Table 1: Representative Parameters from MD Simulations of Sulfosuccinate (B1259242) Micelles (Note: Data is analogous from studies on related sulfosuccinate surfactants like AOT)

ParameterValue/ObservationReference
Micelle FormationSpontaneous aggregation in aqueous solution. aip.org
Aggregation NumberVaries with concentration and solvent polarity. nih.gov
Micelle ShapeCan range from spherical to ellipsoidal or worm-like. frontiersin.org
Hydrophobic CoreFormed by the clustering of alkyl chains. aip.org
Hydrophilic ShellComposed of sulfosuccinate headgroups and counterions. aip.org

Monte Carlo (MC) simulations are another powerful computational technique used to study the adsorption of surfactants at interfaces, such as the air-water or oil-water interface. These simulations use statistical methods to predict the equilibrium distribution of surfactant molecules at an interface.

For sulfosuccinate surfactants, MC simulations can model the arrangement of molecules in the adsorbed layer, predicting properties like the surface excess concentration and the area per molecule. acs.orgnih.gov These simulations have shown that at low concentrations, surfactant molecules lie flat on the surface. As the concentration increases, they adopt a more upright orientation, forming a densely packed monolayer. nih.gov The long stearyl chain of this compound would likely lead to a highly ordered and compact adsorbed layer.

MC simulations can also investigate the adsorption on solid surfaces, revealing how surfactants form aggregates like hemimicelles or admicelles. nih.gov This is particularly relevant for applications such as mineral flotation and detergency, where the interaction of the surfactant with a solid substrate is key.

Table 2: Insights from Monte Carlo Simulations of Surfactant Adsorption (Note: Findings are based on general surfactant and sulfosuccinate simulations)

PhenomenonDescriptionReference
Surface AdsorptionSurfactant molecules accumulate at interfaces. nih.gov
Monolayer FormationA single layer of surfactant molecules forms at the interface. nih.gov
Admicelle FormationAggregates of surfactants form on solid surfaces. nih.gov
Coexistence of PhasesAt certain conditions, a dense packed phase can coexist with a gas-like phase. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of individual molecules.

DFT studies on sulfosuccinate surfactants have been used to optimize their molecular geometry and understand their electronic properties. For instance, a study on sodium dioleyl sulfosuccinate (SDSS) using DFT at the B3LYP/6-31G* level of theory determined that the trans isomer is more stable than the cis isomer. pku.edu.cn Such calculations also reveal the distribution of charges within the molecule, highlighting the localization of negative charge on the sulfonate and carboxylate groups of the headgroup. pku.edu.cnrsc.org

These studies can also model the interaction of the surfactant headgroup with water molecules and counterions. pku.edu.cn This is crucial for understanding the hydration of the surfactant and the strength of the binding between the headgroup and counterions like sodium, which in turn affects properties like the CMC and the stability of micelles. aip.org For this compound, DFT could elucidate the specific interactions of its amido group, in addition to the sulfonate and carboxylate moieties.

Table 3: Representative Findings from DFT Studies on Sulfosuccinates

ParameterFindingReference
Molecular GeometryOptimization of bond lengths and angles. pku.edu.cn
Isomer StabilityDetermination of the most stable conformer (e.g., trans vs. cis). pku.edu.cn
Charge DistributionLocalization of partial charges on atoms. aip.org
Hydration EnergyCalculation of the energy released upon interaction with water. pku.edu.cn
Interaction with IonsModeling the binding of counterions to the headgroup. aip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. For surfactants, QSAR models can be developed to predict properties like the CMC, surface tension reduction efficiency, and toxicity. mdpi.comrsc.orgrsc.org

While specific QSAR models for this compound are not published, general models for anionic surfactants, including sulfosuccinates, exist. researchgate.net These models use molecular descriptors, which are numerical representations of the molecular structure, to predict properties. For instance, the length of the alkyl chain (like the stearyl group) is a critical descriptor that is strongly correlated with the CMC; longer chains generally lead to lower CMCs. bris.ac.uk Other descriptors can include the size and charge of the headgroup, and topological indices that describe the branching and shape of the molecule. researchgate.net A QSAR model for a series of dialkyl sulfosuccinates could be used to predict the properties of the stearyl derivative based on data from related compounds. federalregister.govnih.gov

Table 4: Common Descriptors and Predicted Properties in Surfactant QSAR Models

Descriptor CategoryExamplesPredicted PropertyReference
ConstitutionalMolecular weight, number of carbon atomsCritical Micelle Concentration (CMC) researchgate.netbris.ac.uk
TopologicalKier shape indices, connectivity indicesAquatic Toxicity ljmu.ac.uk
GeometricMolecular surface area, molecular volumeSurface Tension mdpi.com
ElectronicDipole moment, partial chargesBiodegradability rsc.org

Thermodynamic Modeling of Surfactant Solutions

Thermodynamic models are used to describe the phase behavior and equilibrium properties of surfactant solutions, including micellization and partitioning between different phases. shareok.orgresearchgate.net These models are often based on the principles of chemical thermodynamics and statistical mechanics.

For anionic surfactants like this compound, thermodynamic models can predict the CMC by considering the free energy changes associated with transferring a surfactant molecule from the bulk solution to the micelle. nih.gov These models typically partition the total free energy change into several contributions, such as the hydrophobic effect (transfer of the tail from water to the micelle core), headgroup interactions (electrostatic repulsion and hydration), and interfacial tension at the micelle-water interface. acs.org

More advanced models can also account for the effects of added electrolytes, which screen the electrostatic repulsion between the headgroups and promote micellization at lower concentrations. nih.gov The presence of the amide group in this compound could introduce additional hydrogen bonding capabilities, a factor that could be incorporated into more sophisticated thermodynamic models.

Table 5: Key Components of Thermodynamic Models for Micellization

Free Energy ContributionDescriptionInfluence on MicellizationReference
Hydrophobic EffectTransfer of the hydrophobic tail from water to the non-polar micelle core.Major driving force for micellization. acs.org
Headgroup RepulsionElectrostatic repulsion between the charged headgroups at the micelle surface.Opposes micellization. nih.gov
Interfacial EnergyThe energy associated with the interface between the micelle core and the surrounding water.Opposes micellization. acs.org
Counterion BindingThe association of counterions with the charged headgroups.Reduces headgroup repulsion, favoring micellization. nih.gov

Environmental Behavior and Degradation Mechanisms

Biodegradation Pathways and Kinetics of Sulfosuccinates

The biodegradation of sulfosuccinates, including Disodium (B8443419) Stearyl 3-Sulfosuccinamate, is a critical process in their removal from the environment. The primary mechanism involves the microbial-mediated cleavage of the ester bonds within the molecule.

The process of primary biodegradation for alkyl sulfosuccinates can be effectively described by first-order reaction kinetics. nih.gov The rate of this degradation is significantly influenced by the molecular structure, particularly the length of the alkyl chain. Research on a series of linear alkyl sulfosuccinates has demonstrated a clear structure-activity relationship. nih.govacs.org The rate constants for biodegradation have been observed to increase in the order of C4 < C5 < C6, and subsequently decrease as the carbon chain length increases further (C6 > C8 >> C13). nih.gov For instance, the maximum rate for a C6 monoester was recorded at 45 µmol/min per gram of cell protein. nih.gov

Table 1: Influence of Alkyl Chain Length on the Primary Biodegradation Rate of Linear Sulfosuccinate (B1259242) Esters. nih.gov
Alkyl Chain LengthRelative Biodegradation Rate
C4Ascending
C5Ascending
C6Peak Rate
C8Descending
C13Significantly Lower

Sulfosuccinates are susceptible to degradation under both aerobic and anaerobic conditions, a characteristic attributed to the presence of ester bonds that can be cleaved without the need for molecular oxygen. nih.gov

Under aerobic conditions, sulfosuccinates are generally considered to be readily biodegradable. nih.gov The majority of these surfactants that enter the environment are expected to be degraded under such conditions. researchgate.net Studies have shown that linear alkyl sulfosuccinates can be completely mineralized in aerobic environments. nih.gov

In anaerobic environments, such as sewage sludge digesters, sediments, and certain soils, sulfosuccinates also demonstrate a high level of primary biodegradation. nih.govresearchgate.net Linear alkyl sulfosuccinates have been shown to be ultimately biodegradable under anaerobic conditions, even at high concentrations. nih.gov However, the ultimate biodegradation of branched-chain alkyl sulfosuccinates under anaerobic conditions may be less complete, with mineralization percentages at or below 50%. nih.gov It is estimated that less than 20% of surfactants will potentially reach anaerobic environmental compartments. researchgate.net

The initial and most significant step in the biodegradation of dialkyl sulfosuccinates is the enzymatic cleavage of one of the ester linkages. mst.dk This hydrolysis results in the formation of two distinct monoalkyl sulfosuccinate intermediates, along with the corresponding alcohol. mst.dkresearchgate.net

One of these monoalkyl sulfosuccinate metabolites is readily biodegradable, while the other exhibits greater persistence. mst.dk It has been proposed that the more easily degradable product undergoes further hydrolytic cleavage, yielding the alcohol and sulfosuccinate. The more resistant monoester is thought to be degraded through a sequential process of ω- and β-oxidation. mst.dk

Environmental Transport and Fate Studies in Model Systems

The environmental transport and fate of Disodium Stearyl 3-Sulfosuccinamate are influenced by its physicochemical properties as a surfactant. While specific studies on this exact compound are limited, research on analogous sulfosuccinates, such as Dioctyl Sodium Sulfosuccinate (DOSS), provides valuable insights.

Once released into open ocean waters, dispersant mixtures containing sulfosuccinates undergo rapid dilution. nih.gov However, studies have also shown that DOSS can be sequestered in deepwater hydrocarbon plumes and may persist for a considerable time, being detected up to 300 km from its source 64 days after its application ceased. researchgate.net

In addition to biodegradation, photodegradation can contribute to the transformation of sulfosuccinates in the environment. nih.gov Under simulated solar conditions, DOSS has been shown to photodegrade, with observed half-lives measured in days. researchgate.net

Mechanisms of Interaction with Aquatic and Soil Ecosystem Components

As an anionic surfactant, this compound is expected to interact with various components of aquatic and soil ecosystems. In aquatic environments, its high water solubility suggests it will likely remain predominantly in the water column, though partitioning to sediment can also occur. industrialchemicals.gov.au

In soil systems, surfactant monomers can accumulate at interfaces, such as between soil and water or soil and contaminants. tarjomefa.com This accumulation alters the wettability of the system. The surfactant molecules can adsorb onto the surface of hydrophobic contaminants, and the repulsion between the hydrophilic head groups of the surfactant and the soil particles can promote the desorption of contaminants from the soil matrix. tarjomefa.com

Ecotoxicological Mechanisms at Cellular and Sub-cellular Levels

The ecotoxicological effects of sulfosuccinates can be observed at the cellular and sub-cellular levels. Studies on organisms exposed to these surfactants have revealed specific mechanisms of toxicity.

Research on the closely related compound, Dioctyl Sodium Sulfosuccinate (DOSS), has provided insights into these mechanisms. In zebrafish (Danio rerio), exposure to DOSS has been shown to cause a deregulation of genes associated with the antioxidant system and the nucleotide excision repair mechanism in gill tissues. nih.gov This indicates that the compound can induce oxidative stress and interfere with DNA repair processes.

Furthermore, evidence of genotoxicity has been observed in the form of micronuclei formation in the erythrocytes of exposed fish. nih.gov At the tissue level, histopathological alterations have been documented, including fat degeneration in the liver, hypertrophy and hyperplasia in the gills, and the appearance of hyaline droplets in the kidneys. nih.govresearchgate.net The general order of cytotoxicity for surfactants has been reported as cationic > anionic = amphoteric > non-ionic. veterinaryscijournal.com

Table 2: Observed Ecotoxicological Mechanisms of a Related Sulfosuccinate (DOSS) in Zebrafish. nih.govresearchgate.net
Level of OrganizationObserved Effect/Mechanism
Sub-cellular (Molecular)Deregulation of antioxidant system genes
Sub-cellular (Molecular)Deregulation of nucleotide excision repair genes
CellularMicronuclei formation in erythrocytes (DNA damage)
TissueFat degeneration in liver
TissueHypertrophy and hyperplasia in gills
TissueHyaline drop formation in kidneys

Advanced Research Applications and Future Directions

Development of Specialized Surfactant Systems for Research Purposes

The distinct amphiphilic nature of disodium (B8443419) stearyl 3-sulfosuccinamate, possessing both a hydrophobic stearyl tail and a hydrophilic sulfosuccinamate headgroup, makes it an ideal candidate for the creation of sophisticated surfactant systems tailored for specific research applications.

Hydrophobic Ion Pairing Strategies in Model Systems

Hydrophobic ion pairing (HIP) is a promising strategy employed to increase the lipophilicity of molecules that are otherwise difficult to incorporate into lipid-based formulations, such as peptides and proteins. acs.orgresearchgate.netnih.govuibk.ac.atresearchgate.net This technique involves pairing a charged hydrophilic drug molecule with an oppositely charged surfactant, like a sulfosuccinate (B1259242), to form a neutral, water-insoluble complex. researchgate.netnih.gov This complex can then be more readily dissolved in oily or lipidic vehicles. nih.gov

In the realm of sulfosuccinate-based surfactants, research has shown that the structure of the hydrophobic tail plays a crucial role in the effectiveness of hydrophobic ion pairing. A study investigating various docusate (B154912) analogs—surfactants with a dialkyl sulfosuccinate structure—identified monostearyl sulfosuccinate as a lead counterion for HIP. researchgate.netnih.gov In a screening using the model protein hemoglobin, monostearyl sulfosuccinate demonstrated significant potential. researchgate.netnih.gov Further evaluations with peptides and proteins such as vancomycin, insulin, and horseradish peroxidase have underscored the superior performance of certain sulfosuccinates in increasing the hydrophobicity of these therapeutic molecules compared to the standard, docusate. researchgate.netnih.gov

The research highlights that the conjugation of highly lipophilic alkyl tails, such as the stearyl group, to the polar sulfosuccinate head group is a key strategy in designing effective counterions for hydrophobic ion pairing. researchgate.netnih.gov This approach has been shown to significantly improve the partition coefficient and solubility of the resulting complexes in organic solvents like 1-octanol. researchgate.netnih.gov

Role in Advanced Materials Science Research (e.g., nanoparticles, films)

The application of surfactants is a cornerstone in the bottom-up synthesis of nanomaterials, where molecules are assembled into larger structures. nih.gov While specific research detailing the use of disodium stearyl 3-sulfosuccinamate in the synthesis of nanoparticles or thin films is not extensively documented, its properties as a surfactant suggest a strong potential for such applications. Surfactants are critical in controlling the size, shape, and stability of nanoparticles during their formation. mdpi.com

The synthesis of nanoparticles often occurs in microemulsion systems, where surfactants like this compound could play a pivotal role in creating the necessary environment for particle nucleation and growth. The ability of the surfactant to form micelles and stabilize interfaces between different phases is fundamental to producing well-defined nanoparticles. google.com For instance, in the creation of medicinal nanoparticle injections, surfactants are a key component of the formulation. pubcompare.ai

Furthermore, in the context of thin films, surfactants can be used to influence the deposition and organization of materials on a substrate. They can act as templates or structure-directing agents, leading to films with desired properties and functionalities. Given the established use of surfactants in creating various nanostructures, including nanoparticles and films, it is plausible that this compound could be a valuable tool in advanced materials science research. mdpi.com

Potential in Bioremediation and Environmental Technologies Research

Surfactants are increasingly being investigated for their role in environmental remediation technologies, particularly in the cleanup of contaminated soil and water. acs.orgnih.gov The primary function of surfactants in this context is to increase the solubility and mobility of hydrophobic organic pollutants, such as those found in petroleum spills, making them more accessible for removal or degradation by microorganisms. nih.gov

While research specifically on this compound in bioremediation is limited, studies on other sulfosuccinate surfactants provide valuable insights into its potential. For example, dihexyl sodium sulfosuccinate (Aerosol MA+80) has been tested for soil and groundwater remediation. nih.gov However, studies have also highlighted the importance of understanding the environmental fate of these surfactants, as some may exhibit low biodegradability and could lead to the accumulation of intermediate compounds. nih.gov

The effectiveness of surfactant-enhanced bioremediation depends on several factors, including the surfactant's ability to lower interfacial tension and its biodegradability. researchgate.net Biosurfactants, which are derived from biological sources, are often considered more environmentally friendly alternatives to synthetic surfactants. acs.orgnih.gov This has spurred research into developing "green" surfactants with improved environmental profiles. The use of surfactants in combination with other technologies, such as bioreactors, has shown promise in enhancing the removal of persistent organic pollutants from the environment. nih.gov

Perspectives on Sustainable Chemical Design and Development

The growing emphasis on sustainability in the chemical industry is driving the development of "green" surfactants that are derived from renewable resources and are readily biodegradable. acs.orgacs.org Sulfosuccinates, including this compound, are part of this trend, with research exploring more environmentally friendly synthesis routes and raw materials. evonik.com

One approach to sustainable design involves the use of vegetable oils as a feedstock for surfactant production. evonik.com This not only reduces the reliance on petrochemicals but can also lead to surfactants with favorable environmental properties. evonik.com For example, a dissymmetry gemini (B1671429) sulfosuccinate surfactant synthesized from vegetable oil has been shown to be an effective and biodegradable fatliquoring agent in the leather industry. evonik.com

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being applied to the design of new surfactants. acs.org This includes developing surfactants with lower toxicity and higher biodegradability. The selection of environmentally responsible surfactants is also a key consideration in the formulation of consumer products, with a move towards simpler and more sustainable systems. As the demand for sustainable products continues to grow, the focus on the green design and development of surfactants like this compound is expected to intensify.

Q & A

Basic Research Questions

Q. What are the key experimental parameters to optimize during the synthesis of disodium stearyl 3-sulfosuccinamate?

  • The synthesis involves two steps: (1) esterification of maleic anhydride with stearyl alcohol to form stearyl maleate, and (2) sulfonation with sodium bisulfite to yield the final product. Key parameters include reaction temperature (typically 70–90°C for esterification), molar ratios (e.g., 1:1.2 for maleic anhydride to stearyl alcohol), and sulfonation pH (maintained at 6–7 to avoid hydrolysis). Monitor reaction progress via FTIR for ester carbonyl peaks (~1740 cm⁻¹) and sulfonate group confirmation (~1040 cm⁻¹) .

Q. How can researchers validate the purity and active content of this compound in laboratory settings?

  • Use gravimetric analysis to quantify active content (≥80% for solid forms). For pH stability, apply potentiometric methods per ISO 4316 or GB/T 6368 (1% aqueous solution, 25°C). Heavy metal contamination (e.g., Pb ≤20 mg/kg, As ≤3 mg/kg) should be tested via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), referencing Safety and Technical Standards for Cosmetics (2015) .

Q. What are the stability considerations for this compound under varying pH conditions?

  • The compound is stable in weak acidic/alkaline environments (pH 4.5–7.5) but hydrolyzes under strong acids/bases. Design stability studies using accelerated aging tests (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC for residual stearyl alcohol or maleic acid by-products. Use buffered solutions to simulate formulation conditions .

Advanced Research Questions

Q. How do metal ions (e.g., Ca²⁺, Fe³⁺) influence the emulsifying properties of this compound in complex systems?

  • Metal ions can reduce efficacy by forming insoluble complexes. Use conductometric titration to quantify critical micelle concentration (CMC) shifts in the presence of ions like Ca²⁺. Pair with dynamic light scattering (DLS) to analyze micelle size changes. Pre-treat solutions with chelating agents (e.g., EDTA) to mitigate interference .

Q. What advanced spectroscopic techniques are suitable for characterizing interfacial behavior in this compound-based emulsions?

  • Neutron reflectometry or sum-frequency generation (SFG) spectroscopy can probe molecular orientation at oil-water interfaces. For dynamic adsorption studies, use pendant drop tensiometry to measure surface tension reduction kinetics. Complement with cryo-TEM to visualize emulsion microstructure .

Q. How can researchers assess the environmental impact of this compound in aquatic ecosystems?

  • Perform OECD 301 biodegradability tests (e.g., dissolved organic carbon loss over 28 days). For ecotoxicity, use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Monitor bioaccumulation potential via octanol-water partition coefficients (log P) calculated using HPLC retention times .

Q. What mechanistic insights explain the compound’s lime soap dispersing performance in hard water?

  • The sulfosuccinate headgroup disrupts calcium stearate aggregates via ion exchange. Use isothermal titration calorimetry (ITC) to quantify binding affinity with Ca²⁺. Molecular dynamics simulations can model interactions between the surfactant and lime soap crystals .

Methodological Resources

  • Synthesis Optimization : FTIR, gravimetric analysis .
  • Purity Validation : AAS, ICP-MS, ISO 4316 .
  • Stability Testing : HPLC, accelerated aging protocols .
  • Interaction Studies : DLS, ITC, SFG spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.